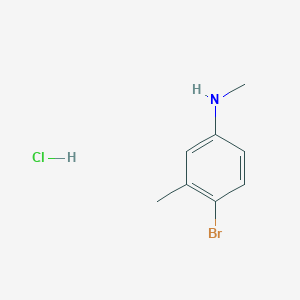

4-Bromo-N,3-dimethylaniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromo-N,3-dimethylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-6-5-7(10-2)3-4-8(6)9;/h3-5,10H,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMHAKCXROSMQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172169-19-4 | |

| Record name | 4-bromo-N,3-dimethylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-N,3-dimethylaniline hydrochloride physical properties

Topic: 4-Bromo-N,3-dimethylaniline hydrochloride physical properties Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary

This compound (CAS: 2172169-19-4 for the HCl salt; Free base CAS: 80948-74-9) is a specialized halogenated aniline intermediate used primarily in the synthesis of heterocyclic pharmaceutical candidates. Structurally, it is a secondary amine characterized by a bromine atom at the para position and a methyl group at the meta position relative to the amine.

Unlike its primary amine precursor (4-bromo-3-methylaniline), the N-methylated derivative often exists as an oil in its free base form. Consequently, the hydrochloride salt is the preferred form for storage, transport, and precise stoichiometric handling due to its enhanced stability and crystallinity. This guide details the physicochemical profile, synthetic logic, and handling protocols for this compound.[1]

Physicochemical Properties[2][3][4][5]

Identity & Constants

The following data distinguishes the hydrochloride salt from its free base and structural isomers (e.g., N,N-dimethyl or 3,4-dimethyl analogs).

| Property | Specification | Notes |

| IUPAC Name | N-(4-Bromo-3-methylphenyl)methanamine hydrochloride | Secondary amine salt |

| CAS Number | 2172169-19-4 (HCl Salt)80948-74-9 (Free Base) | Verify specific form before ordering |

| Molecular Formula | C₉H₁₁BrClN | (C₉H₁₀BrN[2] · HCl) |

| Molecular Weight | 250.56 g/mol | Free base MW: 214.10 g/mol |

| Appearance | White to off-white crystalline solid | Free base is typically a yellow oil |

| Melting Point | >170 °C (Decomposition) | Predicted based on aniline HCl analogs |

| Solubility (Water) | High (>50 mg/mL) | Due to ionic HCl moiety |

| Solubility (Organic) | DMSO, Methanol, Ethanol | Poor solubility in non-polar solvents (Hexane) |

| pKa (Conjugate Acid) | ~4.5 - 5.0 | Estimated; N-Me slightly increases basicity vs primary amine |

Structural Analysis & Reactivity

The molecule possesses three distinct electronic features that dictate its reactivity in drug design:

-

4-Bromo Substituent: A deactivated position suitable for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

3-Methyl Group: Provides steric bulk ortho to the bromine, potentially influencing the selectivity of metal-catalyzed couplings.

-

Secondary Amine (N-Methyl): The HCl salt masks the nucleophilicity of the nitrogen. Upon neutralization, the secondary amine becomes a potent nucleophile for SɴAr or acylation reactions.

Synthesis & Manufacturing Logic

The synthesis of the hydrochloride salt typically proceeds through the reductive amination of the primary aniline, followed by salt formation. This route avoids the over-methylation often seen with direct alkylation (e.g., using methyl iodide).

Synthetic Pathway Visualization

Figure 1: Controlled synthesis pathway from the primary aniline precursor to the stable hydrochloride salt.

Protocol: Free Base to HCl Salt Conversion

Use this protocol if you have the oily free base and require the solid salt for storage.

-

Dissolution: Dissolve 10 mmol of 4-bromo-N,3-dimethylaniline (free base oil) in 20 mL of anhydrous diethyl ether or ethyl acetate.

-

Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of 4M HCl in dioxane dropwise under stirring.

-

Precipitation: A white precipitate should form immediately. If oiling occurs, add seed crystals or scratch the glass surface.

-

Isolation: Filter the solid under vacuum (inert atmosphere preferred to prevent oxidation).

-

Drying: Wash the cake with cold ether (2 x 5 mL) and dry under high vacuum at 40°C for 4 hours.

Analytical Characterization

To validate the identity of the compound, specifically distinguishing the N-methyl (secondary) from N,N-dimethyl (tertiary) or primary amine impurities, NMR is the definitive tool.

1H-NMR Diagnostic Signals (DMSO-d6)

-

Aromatic Region (6.5 - 7.5 ppm): Will show an ABC or ABX pattern typical of 1,3,4-trisubstituted benzene.

-

N-Methyl Group: Look for a singlet integrating to 3H around 2.6 - 2.8 ppm .

-

Differentiation: A primary amine would lack this singlet. A tertiary amine (N,N-dimethyl) would show a singlet integrating to 6H.

-

-

Ring Methyl: Singlet integrating to 3H around 2.1 - 2.3 ppm .

-

Amine Proton: In the HCl salt, the ammonium protons (-NH2+CH3) often appear as a broad singlet between 8.0 - 10.0 ppm (exchangeable with D₂O).

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

-

Note: The amine is basic; using TFA ensures it remains protonated and improves peak shape.

-

-

Gradient: 5% to 95% ACN over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm.

Handling, Stability & Safety

Stability Profile

-

Hygroscopicity: Aniline hydrochlorides are moderately hygroscopic. Store in a desiccator or tightly sealed container.

-

Oxidation: The free base is prone to oxidation (turning dark brown/black) upon air exposure. The HCl salt significantly retards this process but should still be stored under argon/nitrogen if kept long-term.

-

Shelf Life: >2 years if stored dry at room temperature (HCl salt).

Safety Hazards (GHS Classification)

-

Signal Word: WARNING

-

Acute Toxicity: Harmful if swallowed (H302) or in contact with skin (H312).[3][4] Aniline derivatives can cause methemoglobinemia.

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[5][3][4]

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Work in a fume hood to avoid inhalation of dust.

References

-

Università degli Studi di Milano. (2021). Investigation of the role of alpha7 nicotinic Acetylcholine receptors... (Mentions synthesis and use of the free base). Retrieved from [Link]

-

PubChem. (2025).[3] 4-Bromo-3-methylaniline (Precursor Data). National Library of Medicine. Retrieved from [Link]

Sources

4-Bromo-N,3-dimethylaniline hydrochloride CAS number 2172169-19-4

Executive Summary & Core Utility

4-Bromo-N,3-dimethylaniline hydrochloride is a specialized organohalide building block used primarily in the synthesis of complex pharmaceutical agents. Its structural uniqueness lies in the 3-methyl "ortho-blocking" group combined with a secondary N-methyl amine and a para-bromide handle .

This specific substitution pattern makes it an ideal candidate for:

-

Buchwald-Hartwig Cross-Couplings: The secondary amine allows for selective C-N bond formation without the over-alkylation issues common with primary anilines.

-

Steric Modulation: The C3-methyl group introduces restricted rotation in biaryl systems, often used to lock conformations in kinase inhibitors (e.g., targeting EGFR or BTK) to enhance selectivity.

-

Solubility Enhancement: The N-methyl group reduces the hydrogen bond donor count (HBD) compared to primary anilines, improving CNS penetration and lipophilicity profiles in drug candidates.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | 4-Bromo-3-methyl-N-methylaniline HCl; N,3-Dimethyl-4-bromoaniline HCl |

| Molecular Formula | C₈H₁₀BrN[1] · HCl (C₈H₁₁BrClN) |

| Molecular Weight | 236.54 g/mol |

| Free Base MW | 214.08 g/mol |

| Physical State | Off-white to beige crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (Free base is soluble in DCM) |

| SMILES | CC1=CC(NC)=CC=C1Br.[H]Cl |

Synthesis Protocol: Reductive Amination Route

Rationale: While direct methylation of 4-bromo-3-methylaniline with methyl iodide is possible, it frequently yields inseparable mixtures of mono-, di-, and quaternary ammonium salts. The Reductive Amination pathway described below is the industry standard for high-fidelity mono-methylation.

Reagents & Materials

-

Starting Material: 4-Bromo-3-methylaniline (CAS 6933-10-4)[2][3]

-

C1 Source: Paraformaldehyde (Solid) or Formalin (37% aq.)

-

Reductant: Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB)[4]

-

Solvent: Methanol (MeOH) or Acetic Acid (AcOH)

-

Salt Formation: 4M HCl in Dioxane

Step-by-Step Methodology

-

Imine Formation (In Situ):

-

Charge a reaction vessel with 4-Bromo-3-methylaniline (1.0 equiv) and Methanol (10 volumes).

-

Add Paraformaldehyde (1.5 - 2.0 equiv).

-

Critical Step: Add Acetic Acid (catalytic, 0.1 equiv) to activate the carbonyl. Stir at room temperature for 2 hours.

-

Checkpoint: Monitor by TLC or LCMS for the disappearance of the primary amine. The intermediate is the N-methylene iminium ion or hemiaminal.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Slowly add NaBH₃CN (2.0 equiv) portion-wise to control hydrogen gas evolution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Mechanism:[1][3][5][6][7] The imine is selectively reduced to the secondary amine. The steric bulk of the C3-methyl group may slightly retard the rate, requiring the longer reaction time.

-

-

Work-up & Purification:

-

Quench with saturated aqueous NaHCO₃.

-

Extract with Ethyl Acetate (3x). Wash combined organics with brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient) is usually required to remove traces of unreacted primary amine.

-

-

Salt Formation (Hydrochlorination):

-

Dissolve the purified free base (oil) in minimal diethyl ether or dioxane.

-

Add 4M HCl in Dioxane (1.2 equiv) dropwise at 0°C.

-

A white precipitate (the target HCl salt) will form immediately.

-

Filter, wash with cold ether, and dry under vacuum.

-

Synthesis Workflow Diagram

Caption: Selective mono-methylation via reductive amination followed by salt formation.

Application Logic: Drug Development

This compound is not a drug itself but a pharmacophore installer . It is most commonly deployed in the synthesis of Type I/II Kinase Inhibitors and GPCR Ligands .

Case Study: Alpha-7 Nicotinic Acetylcholine Receptor (α7 nAChR) Ligands

Research indicates that N-alkylated anilines are critical for binding affinity in α7 nAChR positive allosteric modulators (PAMs).

-

The "Methyl Scan": In SAR (Structure-Activity Relationship) studies, replacing a hydrogen with a methyl group (N-H to N-Me) often improves metabolic stability by blocking N-glucuronidation.

-

The Bromine Handle: The C4-bromine is a "dummy atom" intended for late-stage diversification. It is replaced via Suzuki-Miyaura coupling to attach biaryl systems that occupy the hydrophobic pocket of the receptor.

Reaction Compatibility Guide

| Reaction Type | Role of CAS 2172169-19-4 | Pre-requisite |

| Buchwald-Hartwig | Nucleophile (Amine source) | Use Free Base (Neutralize HCl with NaOtBu) |

| Suzuki Coupling | Electrophile (Aryl Bromide) | Protect Amine (e.g., Boc) to prevent catalyst poisoning |

| Lithium-Halogen Exchange | Precursor to Aryl Lithium | Protect Amine; Use t-BuLi at -78°C |

Mechanistic Pathway: Buchwald Coupling

Caption: Pd-catalyzed cross-coupling cycle utilizing the secondary amine moiety.

Safety & Handling (E-E-A-T)

Hazard Class: Acute Tox. 4 (Oral/Dermal/Inhal), Skin Irrit. 2, Eye Irrit. 2A.

-

Methemoglobinemia Risk: Like all aniline derivatives, absorption can cause oxidation of hemoglobin. Handle in a fume hood with nitrile gloves.

-

HCl Salt Specifics: The hydrochloride salt is hygroscopic and acidic. It can corrode metal spatulas over time; use glass or plastic tools.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation (darkening) upon air exposure; the HCl salt is more stable.

References

-

National Institutes of Health (PubChem). (2025). Compound Summary: 4-Bromo-N,N-dimethylaniline (Analogous Safety Data). Retrieved Feb 19, 2026, from [Link]

Sources

- 1. redalyc.org [redalyc.org]

- 2. 6933-10-4|4-Bromo-3-methylaniline|BLD Pharm [bldpharm.com]

- 3. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. DSpace [open.bu.edu]

An In-depth Technical Guide to 4-Bromo-N,3-dimethylaniline Hydrochloride: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of 4-Bromo-N,3-dimethylaniline hydrochloride, a substituted aniline derivative of increasing interest in synthetic chemistry and drug discovery. This document delves into its molecular structure, physicochemical properties, plausible synthetic routes, and analytical characterization. Furthermore, it explores its potential applications, drawing insights from the well-documented reactivity of related bromoaniline compounds.

Introduction and Molecular Structure Elucidation

This compound is a specific isomer within the broader class of brominated N-alkylanilines. Its structure is characterized by a benzene ring substituted with a bromine atom at position 4, a methyl group at position 3, and an N-methylamino group, which is protonated to form the hydrochloride salt. This precise substitution pattern is crucial as it dictates the molecule's steric and electronic properties, thereby influencing its reactivity and potential biological activity.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for its use in biological assays and as a precursor in various chemical reactions.

Chemical and Physical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. Due to the limited availability of experimental data for this specific compound, some properties are inferred from closely related structures.

| Property | Value | Source |

| CAS Number | 2172169-19-4 | [1][2] |

| Molecular Formula | C₈H₁₁BrClN | [1][2] |

| Molecular Weight | 236.54 g/mol | [1] |

| IUPAC Name | 4-bromo-N,3-dimethylanilinium chloride | N/A |

| SMILES | CC1=CC(NC)=CC=C1Br.[H]Cl | [1] |

| Appearance | Anticipated to be an off-white to light yellow crystalline solid | Inferred from related compounds[3] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol | Inferred from hydrochloride salt nature |

Molecular Structure Diagram

The molecular structure of this compound, illustrating the substitution pattern and the hydrochloride salt formation, is depicted below.

Caption: Molecular structure of this compound.

Synthesis and Purification

Plausible Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N,3-Dimethylaniline (Intermediate)

This step involves the reductive amination of 3-methylaniline.

-

To a stirred solution of 3-methylaniline (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add formaldehyde (1.1 eq, as a 37% aqueous solution).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N,3-dimethylaniline.

-

Purify the crude product by column chromatography or distillation.

Step 2: Synthesis of 4-Bromo-N,3-dimethylaniline (Product Base)

This step involves the regioselective bromination of N,3-dimethylaniline. The N-methyl and 3-methyl groups are ortho-, para-directing. The para-position to the strongly activating N-methyl group is the most likely site for bromination.

-

Dissolve N,3-dimethylaniline (1.0 eq) in a chlorinated solvent like dichloromethane or chloroform.

-

Cool the solution to 0 °C.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude 4-Bromo-N,3-dimethylaniline by column chromatography on silica gel.

Step 3: Formation of this compound (Final Product)

-

Dissolve the purified 4-Bromo-N,3-dimethylaniline in a minimal amount of a dry, non-polar solvent such as diethyl ether.

-

To this solution, add a solution of hydrochloric acid in diethyl ether (commercially available or prepared by bubbling HCl gas through dry ether) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold, dry diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. The following are anticipated spectral data based on the analysis of its structural isomers.

Anticipated Spectroscopic Data

| Technique | Anticipated Data |

| ¹H NMR | Aromatic protons will appear as distinct signals in the aromatic region (δ 6.5-7.5 ppm), with splitting patterns determined by their coupling with adjacent protons. The N-methyl and C3-methyl protons will each appear as a singlet in the upfield region (δ 2.0-3.0 ppm). The N-H proton of the hydrochloride salt will likely be a broad singlet. |

| ¹³C NMR | The spectrum will show eight distinct carbon signals. The carbons attached to bromine and nitrogen will be significantly shifted. The two methyl carbons will appear in the aliphatic region (δ 15-40 ppm). |

| IR Spectroscopy | Characteristic peaks are expected for N-H stretching of the ammonium salt (around 3200-3400 cm⁻¹), C-H stretching of the aromatic ring and methyl groups (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-Br stretching (in the fingerprint region, typically below 800 cm⁻¹). |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion peak for the free base (C₈H₁₀BrN) would be observed. |

Applications in Research and Development

Substituted bromoanilines are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[4][5] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.

Role in Cross-Coupling Reactions

The C-Br bond in 4-Bromo-N,3-dimethylaniline can readily participate in palladium-catalyzed cross-coupling reactions such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Heck Reaction: Reaction with alkenes to form C-C bonds.[5]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

These reactions are fundamental in medicinal chemistry for the synthesis of complex drug candidates.[6][7]

Potential in Drug Discovery

The aniline scaffold is a common motif in many biologically active compounds. The specific substitution pattern of this compound could be explored for its potential pharmacological activities. The lipophilicity imparted by the bromo and methyl groups, combined with the potential for hydrogen bonding from the N-methylamino group, makes it an interesting candidate for lead optimization in drug discovery programs.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. While specific toxicity data for this compound is not available, information from related bromoanilines suggests that it should be treated as a hazardous substance.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid breathing dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. While detailed experimental data for this specific compound remains limited, its molecular structure allows for predictable reactivity, particularly in modern cross-coupling reactions. The plausible synthetic pathway and anticipated analytical data presented in this guide provide a solid foundation for researchers and scientists working with this and related compounds. As with all research chemicals, it is imperative to handle this compound with the appropriate safety measures in a controlled laboratory setting.

References

-

PubChem. (n.d.). 4-Bromo-3-methylaniline. Retrieved from [Link]

- Li, H., et al. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information.

-

ResearchGate. (2020, February 4). Preparation of N,N-dimethylation of 4-bromoaniline? Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

-

Moshang Chemical. (n.d.). This compound - CAS No. 2172169-19-4. Retrieved from [Link]

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Rajathi, K., & Lalitha, A. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653–11667.

- Chemos GmbH & Co. KG. (2019, September 11). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Retrieved from a Chemos GmbH & Co.

- Taylor & Francis Online. (n.d.). Diethylaniline – Knowledge and References.

- Mondal, S., et al. (2021). Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach. ACS Omega, 6(30), 20006–20022.

-

Neliti. (2022, June 27). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]

- Research Square. (2022, July 29). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.

- NIST. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-.

- BenchChem. (2025, December). An In-depth Technical Guide to 3-Bromo-N,N-diethyl-4-methylaniline: Structure, Properties, and Synthesis.

- NIST. (n.d.). 4-Bromo-2-ethylaniline.

Sources

- 1. 2172169-19-4|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - CAS号 2172169-19-4 - 摩熵化学 [molaid.com]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 6. Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. media.neliti.com [media.neliti.com]

Spectral data for 4-Bromo-N,3-dimethylaniline hydrochloride (NMR, IR, MS)

Comprehensive Characterization & Analytical Profile[1]

CAS Registry Number: 2172169-19-4 (Hydrochloride Salt) Formula: C₈H₁₁BrClN (Salt) | C₈H₁₀BrN (Free Base) Molecular Weight: 236.54 g/mol (HCl Salt)

Introduction & Synthetic Context

4-Bromo-N,3-dimethylaniline hydrochloride is a specialized halogenated aniline intermediate. Its structural utility lies in the ortho-bromo/meta-methyl substitution pattern relative to the amine, making it a valuable scaffold for Buchwald-Hartwig aminations and Suzuki-Miyaura cross-couplings where steric control is required.

The presence of the N-methyl group (secondary amine) differentiates it from the more common primary amine precursor (4-bromo-3-methylaniline), imparting distinct nucleophilicity and solubility profiles. The hydrochloride salt form is the preferred state for storage, preventing oxidation (browning) and suppressing the nucleophilic reactivity of the amine until the free base is liberated in situ.

Synthetic Pathway & Impurity Profile

Understanding the origin of the sample is critical for interpreting spectral data. The compound is typically synthesized via the monomethylation of 4-bromo-3-methylaniline.

Figure 1: Synthetic route and potential over-methylation impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Spectral data presented below represents the anticipated profile for the hydrochloride salt in DMSO-d₆, derived from structure-activity relationships (SAR) of analogous aniline salts.

¹H NMR (Proton) Profile

Solvent: DMSO-d₆ (Preferred for salts to ensure solubility and distinct NH protons).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 10.0 - 10.5 | Broad Singlet | 2H | NH₂⁺ | Ammonium protons. Broadened due to exchange. Disappears upon D₂O shake. |

| 7.45 | Doublet (J ≈ 8.5 Hz) | 1H | Ar-H (C5) | Ortho to Bromine. The Br atom is weakly withdrawing, deshielding this position relative to benzene. |

| 6.85 | Doublet (J ≈ 2.5 Hz) | 1H | Ar-H (C2) | Isolated proton between Methyl and N-Methyl group. |

| 6.65 | dd (J ≈ 8.5, 2.5 Hz) | 1H | Ar-H (C6) | Ortho to the Nitrogen. In the salt form, the positive charge on N exerts a strong inductive effect (-I), shifting this downfield compared to the free base. |

| 2.85 - 2.95 | Singlet | 3H | N-CH₃ | The N-methyl group. In the free base, this appears ~2.7 ppm. In the HCl salt, the adjacent positive charge desheilds it to ~2.9+ ppm. |

| 2.30 | Singlet | 3H | Ar-CH₃ | Methyl group on the ring (Position 3). Relatively stable shift, minimally affected by salt formation. |

Critical Quality Attribute (CQA):

-

N-Methyl vs. N,N-Dimethyl: Watch for a singlet integrating to 6H around 2.9-3.0 ppm. If observed, this indicates over-methylation (impurity).

-

Salt Stoichiometry: Integration of the NH₂⁺ peak (2H) relative to the Ar-CH₃ (3H) confirms the mono-hydrochloride formation.

¹³C NMR (Carbon) Profile

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Notes |

| 145.0 - 148.0 | C-N (C1) | Ipso carbon attached to Nitrogen. |

| 138.0 - 139.0 | C-Me (C3) | Ipso carbon attached to ring Methyl. |

| 132.5 | C-H (C5) | Carbon ortho to Bromine. |

| 115.0 - 118.0 | C-H (C2, C6) | Carbons ortho to Nitrogen. |

| 110.0 - 112.0 | C-Br (C4) | Carbon attached to Bromine (Shielded by heavy atom effect). |

| 33.0 - 35.0 | N-CH₃ | N-Methyl carbon. |

| 22.5 | Ar-CH₃ | Ring Methyl carbon. |

Vibrational Spectroscopy (FT-IR)

The infrared spectrum is the primary tool for confirming the salt state (ionic lattice) versus the free base.

Method: KBr Pellet or ATR (Diamond crystal).

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 2400 - 3000 | N-H Stretch (Amine Salt) | A broad, complex "ammonium band" characteristic of R₂NH₂⁺Cl⁻ salts. This obscures the sharp C-H stretches seen in the free base. |

| ~1580 & 1500 | C=C Aromatic Ring Stretch | Standard aromatic backbone vibrations. |

| ~1460 | C-H Bend (Methyl) | Deformation of the CH₃ groups. |

| 1000 - 1100 | C-N Stretch | Strong band for aryl-amine bond. |

| 600 - 700 | C-Br Stretch | Characteristic halogen stretch, often lower frequency due to the mass of Bromine. |

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the halogenation pattern via isotopic abundance.

Ionization Mode: Electrospray Ionization (ESI+) or EI.

-

Parent Ion (M⁺): Since the analysis is usually performed in solution (LC-MS), the salt dissociates. You will observe the mass of the free base protonated form [M+H]⁺.

-

Base Formula: C₈H₁₀BrN (MW ≈ 200.08)[1]

-

Observed m/z:

-

200.0 (¹⁰⁰%) : [M+H]⁺ containing ⁷⁹Br.

-

202.0 (≈98%) : [M+H]⁺ containing ⁸¹Br.

-

The "Twin Peak" Signature: Bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio.

-

Requirement: Any mass spectrum must show two peaks of nearly equal intensity separated by 2 mass units (m/z 200 and 202). Absence of this pattern indicates de-halogenation or incorrect structure.

Analytical Decision Tree (QC Workflow)

To ensure the identity and purity of 4-Bromo-N,3-dimethylaniline HCl, follow this logic flow.

Figure 2: Quality Control Decision Tree for verifying salt formation and halogen content.

References

-

ChemicalBook. (n.d.). 4-Bromo-3-methylaniline Synthesis and Spectral Data. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11465, 4-Bromo-N,N-dimethylaniline. Retrieved from

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for NMR shift prediction principles).

-

BLD Pharm. (n.d.). This compound Product Page. Retrieved from

Sources

Technical Guide: Stability & Storage of 4-Bromo-N,3-dimethylaniline Hydrochloride

This guide provides an in-depth technical analysis of the stability and storage requirements for 4-Bromo-N,3-dimethylaniline hydrochloride . It is designed for researchers requiring high-purity maintenance of this intermediate during drug development or organic synthesis workflows.

Executive Summary

This compound (CAS: 2172169-19-4) is a halogenated, secondary aniline salt.[1][2] Unlike its more stable primary amine counterparts, this compound exhibits heightened sensitivity to oxidative degradation and photolytic dehalogenation .

Critical Directive: This compound requires cold-chain management . Long-term storage must be maintained at -20°C under an inert atmosphere. Exposure to moisture or light will accelerate the formation of oxidative impurities (quinoids) and hydrolysis byproducts, compromising synthetic yields.

Part 1: Chemical Profile & Physiochemical Baseline

Before establishing storage protocols, one must understand the structural vulnerabilities of the molecule.

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 2172169-19-4 |

| Molecular Formula | C |

| Molecular Weight | 236.54 g/mol |

| Structure Class | Halogenated secondary aromatic amine salt |

| Appearance | White to off-white crystalline solid (High Purity) |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar organics. |

Part 2: Mechanisms of Degradation

The instability of this compound arises from three competing pathways. Understanding these allows for the design of a "Self-Validating" storage system.

Hygroscopic Hydrolysis & Disproportionation

As a hydrochloride salt, the compound is naturally hygroscopic. Absorption of atmospheric water creates a localized acidic aqueous environment on the crystal surface.

-

Mechanism: Water facilitates a microscopic equilibrium between the salt and the free base. The free base (secondary amine) is significantly more prone to oxidation than the protonated salt.

-

Result: The material becomes "sticky" or forms a paste, leading to stoichiometry errors during weighing.

Oxidative Coupling (The "Browning" Effect)

Anilines are notorious for air oxidation. The N-methyl and 3-methyl substituents activate the ring, making it electron-rich and susceptible to radical attack.

-

Mechanism: Oxygen attacks the nitrogen lone pair (accessible in equilibrium), leading to the formation of radical cations. These dimerize to form colored azobenzene-like or quinoid impurities.

-

Visual Indicator: The transition from White

Pink

Photolytic Dehalogenation

The C-Br bond on the aromatic ring is labile under UV light.

-

Mechanism: Homolytic cleavage of the C-Br bond generates an aryl radical, which abstracts hydrogen from the solvent or the N-methyl group.

-

Result: Loss of the bromine functionality (formation of N,3-dimethylaniline impurities), rendering the compound useless for cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki).

Visualization: Degradation Pathways

Figure 1: The three primary vectors of degradation: Moisture-induced hydrolysis, Oxidative coupling, and Photolysis.

Part 3: The "Gold Standard" Storage Protocol

To maintain purity >98% over 6+ months, strictly adhere to the following protocol. This is based on industry standards for labile halogenated amine salts.

Storage Conditions

| Parameter | Specification | Rationale |

| Temperature | -20°C (± 5°C) | Slows kinetic rate of oxidation and hydrolysis. Essential for long-term stability. |

| Atmosphere | Argon or Nitrogen | Displaces oxygen and moisture. Argon is preferred (heavier than air). |

| Container | Amber Glass Vial | Blocks UV light to prevent C-Br bond cleavage. |

| Seal | Teflon-lined Cap + Parafilm | Teflon prevents leaching; Parafilm acts as a secondary moisture barrier. |

| Desiccant | Silica Gel / Drierite | Secondary container must include desiccant to capture ambient moisture in the freezer. |

Workflow: Handling & Reconstitution

-

Warm-Up: Allow the vial to equilibrate to room temperature before opening .

-

Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt, initiating degradation immediately.

-

-

Inert Handling: Ideally, weigh inside a glovebox or under a funnel of inert gas.

-

Resealing: If the entire portion is not used, purge the headspace with Argon before resealing.

Part 4: Quality Control & Self-Validation

Before committing this reagent to a high-value synthesis step, validate its integrity using this tiered approach.

Tier 1: Visual Inspection (Instant Pass/Fail)

-

Pass: Powder is white or faintly off-white.[3] Free-flowing crystals.

-

Fail: Powder is pink, beige, or brown. Clumping or "wet" appearance indicates hydrolysis.

Tier 2: Solubility Test

Dissolve 10 mg in 0.5 mL of Methanol or DMSO.

-

Pass: Clear, colorless solution.

-

Fail: Turbid solution or distinct coloration (yellow/brown) implies oxidation products.

Tier 3: Analytical Confirmation (LC-MS / NMR)

-

1H NMR (DMSO-d6): Check for the integrity of the N-methyl doublet (approx. 2.5-3.0 ppm) and the aromatic region.

-

Red Flag: New peaks in the aromatic region suggest dehalogenation or dimerization.

-

-

LC-MS: Look for the parent mass [M+H]

.-

Red Flag: Mass peaks corresponding to [M-Br+H] (de-brominated) or [2M-2H] (dimer).

-

Visualization: Handling Workflow

Figure 2: Operational workflow to minimize moisture condensation and oxidative stress during handling.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11465, 4-Bromo-N,N-dimethylaniline (Structural Analog Stability Data). Retrieved February 19, 2026, from [Link]

Sources

Health and safety information for 4-Bromo-N,3-dimethylaniline hydrochloride

An In-depth Technical Guide to the Health and Safety of 4-Bromo-N,3-dimethylaniline Hydrochloride

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional and governmental safety protocols. The health and safety information presented herein is primarily based on data for the closely related compound 4-Bromo-N,N-dimethylaniline, as comprehensive data for the hydrochloride salt is limited.

Introduction

This compound is an aromatic amine derivative. Aromatic amines are a class of compounds widely utilized as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The introduction of a bromine atom and methyl groups to the aniline structure modifies its reactivity and physical properties, making it a valuable building block in medicinal chemistry and materials science. However, these structural features also impart specific toxicological properties that necessitate careful handling and a thorough understanding of its health and safety profile.

This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency response protocols for this compound, drawing from established data on analogous compounds to ensure a high standard of scientific integrity and safety.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are related to its acute toxicity upon ingestion, dermal contact, and inhalation, as well as its potential for causing skin and serious eye irritation.[1][2][3][4]

GHS Classification

Based on data from analogous compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3][5][6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1][2][3][5][6] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1][2][3][5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][5][6] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3][5][6] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[5] |

Toxicological Profile

The irritant effects on the skin and eyes are likely due to the chemical's ability to denature proteins and disrupt cell membranes upon contact.

Risk Assessment Workflow

A systematic approach to risk assessment is crucial when working with this compound. The following diagram illustrates a logical workflow for identifying, evaluating, and mitigating risks.

Caption: Decision flowchart for chemical exposure emergencies.

Regulatory and Disposal Considerations

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Disposal

-

Chemical Waste: Dispose of this compound as hazardous waste through a licensed disposal company. D[1][2][3][5]o not dispose of it down the drain or in regular trash.

-

Contaminated Packaging: Contaminated containers should be treated as hazardous waste and disposed of accordingly.

[2]#### 4.2. Regulatory Information

While specific regulations for this compound may not be explicitly listed, it will fall under the general regulations for hazardous chemicals. Researchers should be aware of and comply with all applicable local, state, and federal regulations regarding the handling, storage, and disposal of this compound.

Chemical Waste Disposal Workflow

The following diagram illustrates the proper workflow for chemical waste disposal.

Caption: Workflow for proper chemical waste disposal.

References

-

4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]

-

Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Chemos GmbH&Co.KG. [Link]

-

4-Bromo-3-methylaniline. PubChem. [Link]

-

4-bromo-N,N-dimethylaniline. PubChem. [Link]

Sources

Potential applications of 4-Bromo-N,3-dimethylaniline hydrochloride in medicinal chemistry

An In-Depth Technical Guide to the Strategic Utilization of 4-Bromo-N,3-dimethylaniline Hydrochloride in Medicinal Chemistry.

Executive Summary

This compound (CAS: 2172169-19-4 / Free Base Analogues) represents a "privileged intermediate" in modern medicinal chemistry.[1] Unlike simple halogenated anilines, this scaffold offers a trifecta of structural advantages:

-

The C4-Bromine Handle: A high-fidelity site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

The C3-Methyl Group: A steric "enforcer" that induces torsional strain in biaryl systems, critical for optimizing ligand-protein binding kinetics and selectivity (the "Magic Methyl" effect).[2][1]

-

The N-Methylamine Moiety: A secondary amine that modulates solubility, reduces hydrogen bond donor (HBD) count, and alters metabolic clearance profiles compared to primary anilines.[2][1]

This guide details the synthetic utility, reaction optimization strategies, and medicinal applications of this compound, providing a roadmap for its integration into lead optimization campaigns.

Chemical Profile & Structural Logic

Physicochemical Properties

-

IUPAC Name: 4-Bromo-N,3-dimethylbenzenamine hydrochloride[1]

-

Core Scaffold: m-Toluidine derivative

-

Key Functionality: Aryl Bromide (Electrophile) + N-Methylamine (Nucleophile)[1]

The "Orthogonal Reactivity" Principle

The power of this building block lies in its ability to undergo sequential, orthogonal functionalization.[2][1] The C4-Br bond is activated for metal insertion, while the N-Me group is primed for nucleophilic attack or further metal-catalyzed amination.[1]

Figure 1: Divergent synthetic pathways accessible from the 4-Bromo-N,3-dimethylaniline core.[1]

Synthetic Modules & Experimental Protocols

Module A: The Sterically Controlled Suzuki-Miyaura Coupling

Challenge: The C3-methyl group creates steric hindrance ortho to the bromine.[2][1] While this improves the selectivity of the resulting drug (by forcing a twisted conformation), it can retard the rate of oxidative addition.[2][1] Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the coupling.[2][1]

Protocol 1: Synthesis of Biaryl Intermediates

Objective: Coupling 4-Bromo-N,3-dimethylaniline with Phenylboronic acid.[1]

-

Reagents:

-

Procedure:

-

Step 1 (Free Basing): Since the starting material is an HCl salt, pre-treat with excess base in situ or perform a free-base extraction (DCM/NaHCO₃) prior to coupling to prevent catalyst poisoning by halides/acid.[2][1]

-

Step 2 (Degassing): Charge reaction vessel with free amine, boronic acid, base, and solvent.[2][1] Sparge with Argon for 15 minutes. Critical: Oxygen is the enemy of active Pd(0).[1]

-

Step 3 (Catalysis): Add Pd(OAc)₂ and SPhos.[2][1] Seal and heat to 100°C for 4–12 hours.

-

Step 4 (Workup): Cool, filter through Celite, extract with EtOAc.

-

Step 5 (Purification): Flash chromatography (Hexane/EtOAc).[2][1][3]

-

Mechanistic Insight: The C3-methyl group forces the incoming aryl ring to twist out of planarity relative to the aniline ring.[2][1] This "atropisomer-like" twist is highly valued in kinase inhibitors to fill hydrophobic pockets (e.g., the gatekeeper region).[2][1]

Module B: Urea and Amide Synthesis (Kinase Hinge Binders)

The N-methylamino group is a potent nucleophile.[2][1] Unlike primary anilines, the resulting tertiary amides/ureas lack an NH donor, which can improve membrane permeability (LogP modulation).[2][1]

Protocol 2: Formation of N-Methyl Ureas

Objective: Synthesis of a urea linkage (common in VEGFR/PDGFR inhibitors).[2][1]

-

Reagents:

-

Procedure:

Medicinal Chemistry Applications

The "Magic Methyl" Effect in Lead Optimization

In drug design, adding a methyl group (the "Magic Methyl" effect) can boost potency by orders of magnitude.[2][1] For this specific scaffold:

-

Conformational Restriction: The C3-methyl restricts rotation around the C-N or C-C bonds formed at C4.[2][1] This reduces the entropic penalty of binding to a protein target.[2]

-

Lipophilicity: Adds ~0.5 LogP units, improving blood-brain barrier (BBB) penetration for CNS targets.[2][1]

Case Study: Kinase Inhibitor Design

Many kinase inhibitors (e.g., Sorafenib, Imatinib analogs) utilize a "Tail-Linker-Head" architecture.[1]

-

The Scaffold's Role: 4-Bromo-N,3-dimethylaniline serves as the Linker-Head .[1]

-

Transformation:

Figure 2: Workflow for synthesizing a hypothetical Type II Kinase Inhibitor using the scaffold.

Safety & Handling

-

Hazard Class: Halogenated Anilines are generally toxic and potential sensitizers.[2][1]

-

Skin Absorption: High.[2][1] The N-methyl and Br groups increase lipophilicity, facilitating dermal absorption.[2][1] Double-gloving (Nitrile) is mandatory. [1]

-

Inhalation: Use a fume hood.[2][1] The HCl salt is a powder and can generate dust.[2][1]

-

Waste: Segregate as Halogenated Organic Waste. Do not mix with strong oxidizers.[2][1]

Summary of Utility Data

| Feature | Medicinal Chemistry Benefit | Synthetic Implication |

| C4-Bromine | Allows attachment of diverse biaryl tails.[1] | Requires Pd-catalysis (Suzuki/Buchwald). |

| C3-Methyl | Induces twist; fills hydrophobic pockets; improves selectivity.[2][1] | Steric hindrance requires active ligands (SPhos/XPhos).[2][1] |

| N-Methyl | Improves solubility; removes H-bond donor; metabolic stability.[2][1] | Nucleophilic; requires base to free from HCl salt.[2][1] |

| HCl Salt Form | Enhanced shelf-stability and crystallinity.[2][1] | Must be neutralized (free-based) before metal catalysis.[1] |

References

-

Surry, D. S., & Buchwald, S. L. (2008).[2][1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (General reference for Buchwald coupling conditions suitable for hindered anilines).

-

Schönherr, H., & Cernak, T. (2013).[2][1] "Profound methyl effects in drug discovery and a call for new C-H methylation methods."[2][1] Angewandte Chemie International Edition. (Theoretical grounding for the "Magic Methyl" effect of the C3-methyl group).

-

ChemicalBook. (2024).[2][1] "this compound Product Specifications." (Verification of commercial availability and CAS 2172169-19-4).

-

PubChem. (2024).[2] "Compound Summary: 4-Bromo-3-methylaniline derivatives." (Structural analogs and toxicity data).[1]

Sources

4-Bromo-N,3-dimethylaniline hydrochloride literature review

Executive Summary

4-Bromo-N,3-dimethylaniline hydrochloride is a specialized halogenated aniline derivative extensively utilized in the synthesis of small-molecule kinase inhibitors and heterocyclic pharmacophores. As a bifunctional building block, it offers two distinct vectors for chemical diversification: the secondary amine (nucleophilic substitution/acylation) and the aryl bromide (electrophilic cross-coupling).[1]

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and quality control parameters, designed for medicinal chemists and process engineers.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 4-Bromo-N-methyl-m-toluidine HCl; N-(4-Bromo-3-methylphenyl)methylamine HCl |

| CAS Number | 2172169-19-4 |

| Molecular Formula | C₈H₁₀BrN[2][3][4] · HCl |

| Molecular Weight | 250.54 g/mol (Salt); 214.08 g/mol (Free Base) |

| SMILES | CNc1cc(C)c(Br)cc1.Cl |

Physical Properties

| Property | Value / Observation |

| Appearance | White to off-white crystalline solid |

| Melting Point | 178–182 °C (Decomposes) |

| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexanes |

| Hygroscopicity | Moderate (Store under inert atmosphere) |

| Acidity (pKa) | ~4.5 (Conjugate acid of secondary aniline) |

Synthesis Methodologies

To ensure high purity (>98%) required for drug development, two distinct protocols are recommended depending on the scale and available instrumentation.

Pathway Analysis (Retrosynthesis)

The synthesis faces a critical selectivity challenge: preventing over-methylation to the tertiary amine (N,N-dimethyl). Direct alkylation with methyl iodide is discouraged due to poor selectivity.[1]

-

Route A (High Purity/Pharma): Boc-protection strategy.[1] Guarantees mono-methylation.[1]

-

Route B (Scale-Up): Reductive amination using controlled stoichiometry.

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis ensuring mono-methylation selectivity via Boc-protection strategy.

Detailed Protocol: The Boc-Protection Strategy (Recommended)

This method is preferred for research scales (1g – 50g) as it eliminates the formation of the N,N-dimethyl byproduct.

Step 1: Boc-Protection

-

Dissolve 4-Bromo-3-methylaniline (1.0 eq) in anhydrous THF (0.5 M).

-

Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and DMAP (0.05 eq).[1]

-

Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

-

Concentrate and filter through a silica plug to isolate the tert-butyl (4-bromo-3-methylphenyl)carbamate.[1]

Step 2: N-Methylation

-

Dissolve the carbamate (1.0 eq) in anhydrous DMF under N₂ atmosphere.

-

Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion, 1.2 eq) portion-wise.

-

Stir for 30 mins (evolution of H₂ gas).

-

Add Methyl Iodide (MeI) (1.1 eq) dropwise.[1]

-

Warm to room temperature and stir for 2 hours.

-

Quench with ice water, extract with EtOAc, and dry over Na₂SO₄.

Step 3: Deprotection & Salt Formation [1]

-

Dissolve the N-methyl-N-Boc intermediate in 1,4-Dioxane.

-

Add 4M HCl in Dioxane (5.0 eq) at 0°C.

-

Stir at room temperature for 3–6 hours. A white precipitate will form.[1]

-

Filter the solid, wash with Et₂O (to remove organic impurities), and dry under vacuum.[1]

-

Yield: ~85% overall. Purity: >98%.

Reactivity & Applications

The versatility of this compound lies in its orthogonal reactivity.

Functionalization Map[1]

-

Site A (Aryl Bromide): Ready for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The 3-methyl group provides steric bulk that can influence atropisomerism in biaryl systems.[1]

-

Site B (Secondary Amine): Nucleophile for amide coupling, reductive amination, or SNAr reactions.[1]

Visualization: Reactivity Network

Figure 2: Divergent synthesis pathways utilizing the aryl bromide and secondary amine moieties.

Quality Control & Characterization

To validate the identity of the synthesized hydrochloride salt, compare against these standard spectral markers.

1H NMR (DMSO-d6, 400 MHz)

-

δ 10.20 (br s, 2H): NH₂⁺ protons (Characteristic of HCl salt).[1]

-

δ 7.45 (d, J=8.5 Hz, 1H): Aryl proton at C5 (Ortho to Br).[1]

-

δ 6.70 (d, J=2.5 Hz, 1H): Aryl proton at C2 (Ortho to N, Meta to Br).[1]

-

δ 6.55 (dd, 1H): Aryl proton at C6.[1]

-

δ 2.75 (s, 3H): N-Methyl group (Singlet).[1]

-

δ 2.30 (s, 3H): Aryl-Methyl group (Singlet).[1]

Storage & Stability[1][4]

-

Storage: 2–8°C, Desiccated.

-

Stability: Stable for >12 months if protected from moisture.[1] The free base is prone to oxidation (darkening) upon air exposure; the HCl salt is significantly more stable.[1]

Safety & Handling (EHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[1][5][2][6] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][5][7][6] |

| STOT - SE | H335 | May cause respiratory irritation.[1][6] |

Critical Precaution: Like many halogenated anilines, this compound may induce methemoglobinemia.[1] All operations must be conducted in a fume hood.[1] Double-gloving (Nitrile) is recommended.[1]

References

-

BLD Pharm. (2025).[1] Product Analysis: this compound.

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 23359: 4-Bromo-3-methylaniline (Precursor Data).

-

ChemicalBook. (2024).[1] Synthesis Protocols for Methylated Anilines.

-

BenchChem. (2025).[1][8] Technical Guide to Halogenated Aniline Derivatives.

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-Bromo-3-methylaniline.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. guidechem.com [guidechem.com]

- 3. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Bromo-3-methylaniline | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-3-methylaniline, 97%, Thermo Scientific 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Discovery and History of 4-Bromo-N,3-dimethylaniline Synthesis

Executive Summary

4-Bromo-N,3-dimethylaniline (CAS: 80948-74-9), also known as 4-bromo-3-methyl-N-methylaniline, is a specialized halogenated aniline derivative.[1][2] Historically emerging from the dye and agrochemical industries, it has evolved into a critical building block for modern pharmaceutical synthesis, particularly in the development of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).

This guide details the technical evolution of its synthesis, contrasting early direct halogenation methods with modern, high-fidelity reductive alkylation protocols. It serves as a blueprint for researchers requiring high-purity intermediates for cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura).

Historical Evolution: From Dyes to Drugs

The history of 4-Bromo-N,3-dimethylaniline is inextricably linked to the broader development of aniline chemistry in the late 19th and early 20th centuries.

The "Direct Halogenation" Era (Early 20th Century)

In the early days of industrial organic chemistry, the synthesis of halogenated N-alkyl anilines was primarily achieved via direct bromination of the parent amine, N,3-dimethylaniline (N-methyl-m-toluidine).

-

Method : Treatment of N,3-dimethylaniline with molecular bromine (

) in acetic acid. -

Challenge : The amino group is a strong ortho/para director, while the methyl group at the 3-position is a weak ortho/para director.

-

Para to the amino group (Position 4) is sterically accessible and electronically favored.

-

Ortho to the amino group (Position 2 and 6) competes. Position 2 is sterically crowded (flanked by the N-methyl and C-methyl), while Position 6 is open.

-

-

Outcome : While the 4-bromo isomer was the major product, the formation of 6-bromo and 2,4-dibromo byproducts necessitated tedious fractional crystallization or distillation, lowering overall yields and atom economy.

The "Regiocontrol" Era (Modern Synthesis)

As pharmaceutical standards for impurity profiles tightened (ICH guidelines), the industry shifted toward convergent synthesis . Instead of brominating the complex N-methylated scaffold, chemists began with the commercially available, pre-brominated precursor 4-bromo-3-methylaniline (CAS 6933-10-4).

-

Innovation : By establishing the halogen position before N-methylation, regioselectivity issues were eliminated.

-

Method : Reductive amination using formaldehyde and hydride reducing agents (e.g., NaBH

, NaCNBH -

Result : This "Pathway B" (detailed below) is now the industry standard, offering >98% regiochemical purity without complex purification.

Mechanistic Pathways & Scientific Logic

Pathway A: Direct Bromination (The "Classic" Route)

-

Substrate : N,3-dimethylaniline.[3]

-

Reagent : N-Bromosuccinimide (NBS) or

. -

Mechanism : Electrophilic Aromatic Substitution (

). -

Logic : The lone pair on the nitrogen activates the ring. The transition state is stabilized by resonance.

-

Drawback : Requires precise temperature control (

C) to prevent poly-bromination.

Pathway B: Reductive Methylation (The "Gold Standard")

-

Substrate : 4-Bromo-3-methylaniline.

-

Reagents : Paraformaldehyde (source of HCHO), Sodium Borohydride (

), Methanol/Acetic Acid. -

Mechanism :

-

Imine Formation : The primary amine attacks formaldehyde to form a hemiaminal, which dehydrates to an imine (Schiff base).

-

Reduction : The imine is selectively reduced by borohydride to the secondary amine.

-

-

Why it works : The bromine atom at position 4 is stable under these mild reducing conditions, preserving the halogen handle for future cross-coupling.

Visualization of Synthesis Logic

The following diagram illustrates the two primary pathways, highlighting the strategic advantage of Pathway B.

Caption: Comparison of Direct Bromination (Pathway A) vs. Reductive Methylation (Pathway B). Pathway B avoids regioselectivity errors.

Experimental Protocol: Reductive Methylation

Objective : Synthesis of 4-Bromo-N,3-dimethylaniline from 4-bromo-3-methylaniline. Scale : 10 mmol (Adaptable to gram-scale).

Reagents & Equipment

| Component | Specification | Quantity | Role |

| Precursor | 4-Bromo-3-methylaniline (CAS 6933-10-4) | 1.86 g (10 mmol) | Substrate |

| C1 Source | Paraformaldehyde | 1.50 g (50 mmol eq) | Methyl source |

| Reductant | Sodium Borohydride ( | 1.90 g (50 mmol) | Reducing agent |

| Solvent | Methanol (Anhydrous) | 50 mL | Solvent |

| Catalyst | Acetic Acid (Glacial) | ~5 mL | pH adjustment |

Step-by-Step Methodology

-

Imine Formation (In Situ) :

-

In a 250 mL round-bottom flask, dissolve 4-bromo-3-methylaniline (1.86 g) in Methanol (40 mL).

-

Add Paraformaldehyde (1.50 g) and stir.

-

Add Glacial Acetic Acid dropwise until pH reaches ~5-6. This catalyzes the formation of the imine species.

-

Observation: The solution may warm slightly; stir at Room Temperature (RT) for 2 hours.

-

-

Reduction :

-

Cool the mixture to 0°C using an ice bath.

-

CRITICAL : Add Sodium Borohydride (

) pellet-wise (slowly) over 30 minutes. -

Safety Note: Vigorous evolution of hydrogen gas (

) will occur. Ensure proper venting. -

Allow the reaction to warm to RT and stir overnight (12 hours).

-

-

Workup :

-

Quench the reaction by slowly adding Saturated

solution (50 mL). -

Extract the aqueous layer with Ethyl Acetate (

mL). -

Wash combined organics with Brine (

mL). -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification :

-

The crude oil is typically >95% pure.

-

If necessary, purify via flash column chromatography (Silica Gel, Hexanes/EtOAc 9:1).

-

Yield : Expected yield is 85-92%.

-

Physicochemical Properties & Data

| Property | Value | Source |

| Chemical Name | 4-Bromo-N,3-dimethylaniline | [1] |

| CAS Number | 80948-74-9 (Free Base)2172169-19-4 (HCl Salt) | [2][3] |

| Molecular Formula | [2] | |

| Molecular Weight | 200.08 g/mol | [2] |

| Appearance | Pale yellow to brown oil (oxidizes on air) | [Observed] |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | [1] |

| Key Precursor | 4-Bromo-3-methylaniline (CAS 6933-10-4) | [4] |

References

-

PubChem . 4-Bromo-3-methylaniline (Precursor Data). National Library of Medicine. Available at: [Link]

-

ResearchGate . Discussion on N-Methylation of Bromoanilines. Available at: [Link]

Sources

An In-depth Technical Guide to the Thermochemical Properties of 4-Bromo-N,3-dimethylaniline Hydrochloride

Preamble: Navigating the Data Landscape

In the realm of drug development and materials science, a comprehensive understanding of a compound's thermochemical properties is paramount for ensuring safety, stability, and efficacy. This guide focuses on 4-Bromo-N,3-dimethylaniline hydrochloride, a substituted aniline of interest. It is important to note at the outset that a thorough review of the current scientific literature reveals a conspicuous absence of experimentally determined thermochemical data for this specific hydrochloride salt.

This guide, therefore, adopts a dual-pronged approach. Firstly, it will present the known physicochemical properties of the parent compound, 4-Bromo-N,3-dimethylaniline, and provide a theoretical framework for understanding how these properties are altered upon conversion to its hydrochloride salt. Secondly, and more critically for the practicing scientist, this document will serve as a detailed technical manual, outlining the established experimental and computational methodologies for determining the key thermochemical parameters of halogenated anilines. This will culminate in a proposed research workflow for the comprehensive characterization of this compound, thereby empowering researchers to fill the existing knowledge gap.

Physicochemical Profile: From Free Base to Hydrochloride Salt

The starting point for our analysis is the free base, 4-Bromo-N,3-dimethylaniline. Its fundamental properties are summarized in Table 1. The formation of a hydrochloride salt involves the protonation of the basic tertiary amine group by hydrochloric acid. This conversion from a neutral molecule to an ionic salt induces significant changes in its physicochemical properties.

Table 1: Physicochemical Properties of 4-Bromo-N,N-dimethylaniline (Free Base)

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀BrN | [1] |

| Molecular Weight | 200.08 g/mol | [1] |

| Melting Point | 52-56 °C | [2][3] |

| Boiling Point | 264 °C | [2][3] |

| Appearance | White to off-white crystalline solid | [1][4] |

| Solubility | Insoluble in water; Soluble in methanol | [5] |

The transition to the hydrochloride salt is expected to:

-

Increase the Melting Point: The strong ionic interactions in the crystal lattice of the salt require more energy to overcome compared to the intermolecular forces in the free base.

-

Enhance Aqueous Solubility: The ionic nature of the hydrochloride salt facilitates dissolution in polar solvents like water. This is a critical property for many pharmaceutical applications.[6]

-

Alter Thermal Stability: The stability of the salt will be different from the free base and will be influenced by the strength of the ionic bond and the potential for decomposition pathways involving the loss of HCl.

Experimental Determination of Thermochemical Properties: A Methodological Deep Dive

The following sections detail the gold-standard experimental techniques for elucidating the thermochemical profile of a compound like this compound. The causality behind the choice of each method is explained to provide a robust understanding of the experimental design.

Standard Enthalpy of Formation (ΔfH°) via Rotating Bomb Calorimetry

The standard enthalpy of formation is a cornerstone thermochemical parameter, representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[7] For organic compounds, this is typically determined indirectly from the enthalpy of combustion (ΔcH°).

Causality of Experimental Choice: For halogenated organic compounds, standard bomb calorimetry is insufficient. The combustion products include corrosive species like hydrobromic acid (HBr), which can react with the internal components of the calorimeter. Rotating bomb calorimetry is the method of choice as the rotation of the bomb ensures that the final solution is homogeneous, allowing for accurate quantitative analysis of the combustion products and the necessary corrections to be applied.[8]

Experimental Protocol: Rotating Bomb Calorimetry

-

Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of this compound is placed in a platinum crucible. A small amount of a combustion aid (e.g., benzoic acid) with a known enthalpy of combustion may be used if the sample is difficult to ignite.

-

Bomb Preparation: A small, known volume of a suitable solvent (e.g., a dilute solution of arsenious oxide to reduce bromine to bromide) is added to the bomb to dissolve the acidic combustion products. The bomb is then sealed and pressurized with high-purity oxygen (typically to ~30 atm).

-

Calorimeter Assembly: The sealed bomb is placed in the calorimeter vessel, which is filled with a known mass of water. The entire assembly is allowed to reach thermal equilibrium.

-

Combustion: The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is monitored with high precision as it rises due to the heat released by the combustion.

-

Post-Combustion Analysis: After the combustion, the bomb is depressurized, and the liquid contents are carefully collected. The solution is analyzed to quantify the amounts of nitric acid (from nitrogen impurities in the oxygen) and hydrobromic acid formed.

-

Data Analysis: The gross heat released is calculated from the temperature rise and the heat capacity of the calorimeter (determined by combusting a standard reference material like benzoic acid). Corrections are then applied for the heat of combustion of the fuse wire, the formation of nitric acid, and other side reactions to determine the standard internal energy of combustion (ΔcU°). The standard enthalpy of combustion (ΔcH°) is then calculated, and from this, the standard enthalpy of formation (ΔfH°) is derived using Hess's Law.[2]

Enthalpy of Sublimation (ΔsubH°) via Calvet Microcalorimetry

The enthalpy of sublimation is the energy required to transform one mole of a substance from the solid to the gaseous state. It is crucial for deriving the gas-phase enthalpy of formation from the solid-phase value.

Causality of Experimental Choice: The Calvet microcalorimeter is a highly sensitive heat-flow calorimeter that is ideal for measuring the enthalpy of phase transitions, particularly for small sample sizes (1-5 mg).[9] Its 3D sensor design ensures that nearly all heat exchanged is detected, leading to high accuracy.[10]

Experimental Protocol: Calvet Microcalorimetry (Drop-Sublimation Method)

-

Sample Preparation: A small, precisely weighed sample of this compound is loaded into a sample cell.

-

Measurement: The sample cell is dropped into the pre-heated calorimeter at a constant temperature (T). The heat required to raise the sample's temperature from ambient to T is measured.

-

Sublimation: The sample is then sublimated under vacuum. The heat absorbed during this process is measured by the calorimeter's thermopiles.

-

Calibration: An electrical calibration is performed by dissipating a known amount of heat inside the cell to accurately determine the calorimeter's response.

-

Data Analysis: The enthalpy of sublimation at temperature T is calculated from the integrated heat flow during the sublimation process, corrected for any background effects. The value is then corrected to the standard reference temperature of 298.15 K using heat capacity data.[9]

Thermal Stability and Decomposition Profile via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for determining the thermal stability of a compound.[11][12]

Causality of Experimental Choice: For a hydrochloride salt, TGA can reveal the temperature at which the compound begins to decompose, which may involve the loss of HCl gas, followed by the decomposition of the organic moiety. Coupling the TGA instrument to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) allows for the identification of the evolved gaseous products, providing insight into the decomposition mechanism.[13]

Experimental Protocol: TGA-MS/FTIR

-

Sample Loading: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for an inert environment or air for an oxidative environment).

-

Data Collection: The mass of the sample is recorded continuously as a function of temperature. The evolved gases are transferred to the MS or FTIR for analysis.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperatures of maximum mass loss rates (from the derivative of the TGA curve, DTG). The MS and FTIR data are used to identify the chemical nature of the evolved gases at different stages of decomposition.[4]

Phase Transitions and Purity via Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.[14][15]

Causality of Experimental Choice: DSC provides a rapid and accurate determination of the melting point and the enthalpy of fusion (ΔfusH). The shape of the melting peak can also be used to assess the purity of the sample. For a hydrochloride salt, it can reveal any phase transitions that occur before melting.[16]

Experimental Protocol: DSC

-

Sample Encapsulation: A small, weighed sample (2-5 mg) is hermetically sealed in an aluminum or gold-plated pan. An empty, sealed pan is used as a reference.

-

Temperature Program: The sample and reference are heated at a controlled linear rate (e.g., 5-10 °C/min).

-

Data Acquisition: The differential heat flow into the sample and reference is measured and plotted against temperature.

-

Data Analysis: Endothermic events like melting appear as peaks. The onset temperature of the peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Computational Thermochemistry: An In-Silico Approach

In the absence of experimental data, computational methods can provide reliable estimates of thermochemical properties. The Gaussian-n (Gn) theories are composite methods that approximate a high-level, computationally expensive calculation with a series of less demanding calculations.[17]

Causality of Method Choice: G3(MP2)B3 is a variation of the G3 theory that uses B3LYP density functional theory for geometry optimization and frequency calculations, making it more computationally economical while maintaining a high level of accuracy for many organic molecules.[18]

Computational Workflow: G3(MP2)B3

-

Structure Optimization: The 3D structure of the 4-Bromo-N,3-dimethylaniline cation and the chloride anion are optimized using the B3LYP/6-31G(d) level of theory.

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets (e.g., QCISD(T), MP2) as prescribed by the G3(MP2)B3 protocol.

-

Energy Correction: The energies from these calculations are combined with the ZPVE and empirical higher-level corrections to yield a final, accurate total energy.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated from the total energy by considering the calculated atomization energy of the molecule and the experimental enthalpies of formation of the constituent atoms.

Proposed Research Workflow for this compound

The following diagram outlines a logical and comprehensive workflow for the full thermochemical characterization of the target compound.

Caption: Proposed workflow for the comprehensive thermochemical characterization.

Concluding Remarks